beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate
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Overview
Description
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate is a chemical compound with the molecular formula C11H16O7 and a molecular weight of 260.24 g/mol It is a derivative of 2-deoxy-D-ribose, where the hydroxyl groups are acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate typically involves the acetylation of 2-deoxy-D-ribose. The process begins with the protection of the hydroxyl groups of 2-deoxy-D-ribose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,5-dideoxy-D-erythro-pentonic acid.
Reduction: Reduction reactions can convert it back to its parent sugar, 2-deoxy-D-ribose.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2,5-dideoxy-D-erythro-pentonic acid.
Reduction: 2-deoxy-D-ribose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate involves its interaction with various molecular targets and pathways. In biochemical reactions, it can act as a substrate or inhibitor, influencing the activity of enzymes and other proteins. The acetyl groups play a crucial role in modulating its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-ribose: The parent sugar from which beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate is derived.
2-Deoxy-D-glucose: Another deoxy sugar with similar structural features but different biological properties.
2-Deoxy-2-fluoro-D-glucose: A fluorinated analog used in medical imaging.
Uniqueness
This compound is unique due to its acetylated hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C11H16O7 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(2,5-diacetyloxyoxan-4-yl) acetate |
InChI |
InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3 |
InChI Key |
DJXJTSGHFMVUCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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